molecular formula C36H48N2O3PPdS+ B14770480 t-BuDavePhos Pd G4

t-BuDavePhos Pd G4

Cat. No.: B14770480
M. Wt: 726.2 g/mol
InChI Key: WDFIZKNKKNLAPN-UHFFFAOYSA-O
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Description

t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: t-BuDavePhos Pd G4 undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include organic halides, boronic acids, and organometallic reagents. The conditions often involve the use of bases, solvents, and specific temperatures to facilitate the reactions .

Major Products: The major products formed from these reactions are typically biaryl compounds, arylamines, and other substituted aromatic compounds .

Scientific Research Applications

General Information

  • CAS Number: 1507403-97-5
  • Molecular Formula: C36H47N2O3PPdSC_{36}H_{47}N_2O_3PPdS
  • Molecular Weight: 725.24
  • Melting Point: >300 °C
  • Form: Powder or crystals
  • Functional Group: Phosphine

Reaction Suitability

This compound is suitable for a range of cross-coupling reactions :

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

It functions as a catalyst in these reactions .

Buchwald Precatalysts

Buchwald precatalysts, including this compound, are palladium(II) complexes composed of versatile biarylphosphine ligands . These precatalysts efficiently catalyze carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-fluorine, carbon-trifluoromethyl, and carbon-sulfur bond formations .

Advantages of Buchwald Precatalysts:

  • Air, moisture, and thermally stable
  • Good solubility in common organic solvents
  • Diverse reactivity
  • Accurate control of the ligand-to-palladium ratio
  • Efficient formation of LPd(0) species under mild conditions
  • Low catalyst loadings
  • Short reaction times

Generations of Buchwald Precatalysts:

  • G1 & G2 The first (G1) and second (G2) generation precatalysts allow for the generation of LPd(0) species using amide, alkoxide, or carbonate bases .
  • G3 Third-generation (G3) precatalysts can accommodate bulky ligands and are highly soluble in organic solvents .
  • G4 & G5 Fourth (G4) and fifth (G5) generation precatalysts exhibit higher solubilities and maintain excellent catalytic activity .
  • G6 Sixth-generation (G6) precatalysts are highly versatile, with independently tunable ligands, and do not require a base for activation . They often show superior reactivity and selectivity .

Palladium-Catalyzed Desulfinative Coupling Reactions

Mechanism of Action

The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .

Comparison with Similar Compounds

t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:

These compounds share similar applications but differ in their ligand structures and specific reaction conditions.

Properties

Molecular Formula

C36H48N2O3PPdS+

Molecular Weight

726.2 g/mol

IUPAC Name

ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

WDFIZKNKKNLAPN-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

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